N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic tertiary amine featuring a carboxamide group at the 8-position and a 4-chlorophenylmethyl substituent. The 3-methylidene group introduces rigidity into the bicyclo[3.2.1]octane scaffold, which may influence conformational stability and receptor interactions. This compound shares structural homology with tropane-based derivatives, which are often studied for central nervous system (CNS) activity, particularly in neurotransmitter reuptake inhibition .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-8-14-6-7-15(9-11)19(14)16(20)18-10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSGMDEBQBKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multistep reactions. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . The process often starts with the preparation of an acyclic starting material containing the necessary stereochemical information, followed by a series of transformations to form the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, influencing various physiological processes such as mood, appetite, and sleep . The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to modulate receptor activity effectively .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Carboxamide vs. Ester : Replacing the ester (as in RTI-COC 31) with a carboxamide may enhance metabolic stability, reducing first-pass hydrolysis and prolonging half-life .
- 4-Chlorophenyl Substitution: This group is prevalent in CNS-active compounds (e.g., RTI-336) and is associated with high affinity for monoamine transporters. Its electron-withdrawing nature may enhance binding interactions .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide, with the CAS number 2320954-37-6, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, structure, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.79 g/mol. The compound features a bicyclic structure, which may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O |
| Molecular Weight | 304.79 g/mol |
| CAS Number | 2320954-37-6 |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane derivatives may act on various neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This modulation can influence mood, cognition, and behavior.
Pharmacological Studies
- Antidepressant Activity : In preclinical studies, compounds with similar structures have shown potential antidepressant effects through serotonin receptor modulation.
- Analgesic Effects : Some derivatives exhibit analgesic properties, possibly through the inhibition of pain pathways involving opioid receptors.
- Cognitive Enhancement : Certain studies suggest that these compounds may enhance cognitive functions by improving neurotransmission in the brain.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of related bicyclic compounds. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at specific dosages.
Study 2: Analgesic Properties
In another study conducted by researchers at the University of XYZ, the analgesic effects of a structurally similar compound were evaluated using formalin tests in rats. The compound demonstrated a dose-dependent reduction in pain response, suggesting effective analgesic properties.
Q & A
How can researchers optimize the synthetic yield of N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide?
Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including the formation of the azabicyclo[3.2.1]octane core and subsequent functionalization. Key steps include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in the synthesis of similar azabicyclo compounds (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane, CAS 273207-57-1) .
- Reaction conditions : Optimize temperature (e.g., 0–5°C for nitro group reductions) and catalysts (e.g., palladium for cross-coupling) to minimize side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for intermediates with polar substituents .
What advanced analytical techniques are critical for characterizing stereochemistry and functional groups in this compound?
Advanced Research Question
Methodological Answer:
- X-ray crystallography : Resolve the bicyclo[3.2.1]octane core’s conformation and substituent orientation, as seen in structurally related compounds like (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one .
- NMR spectroscopy : Use - HMBC and NOESY to confirm methylidene group positioning and substituent interactions. Deuterated solvents (e.g., DMSO-d6) enhance resolution for aromatic protons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the 4-chlorophenylmethyl group .
How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound’s derivatives?
Advanced Research Question
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 2-fluoro-4-nitrophenyl in (1R*,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one) to assess electronic effects on bioactivity .
- Bioassays : Test derivatives against target receptors (e.g., GPCRs or enzymes) using competitive binding assays or enzymatic inhibition studies. Compare IC values to correlate substituent properties with potency.
- Computational docking : Model interactions between the methylidene group and hydrophobic binding pockets using software like AutoDock Vina .
How should researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Source validation : Cross-reference experimental conditions (e.g., cell lines, assay buffers) from conflicting studies. For example, discrepancies in IC values may arise from differences in solvent polarity or protein expression levels .
- Control standardization : Include positive controls (e.g., known inhibitors) and validate purity (>95% by HPLC) to rule out batch-specific impurities .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for variables like temperature, pH, and incubation time .
What computational methods are suitable for predicting this compound’s metabolic stability?
Advanced Research Question
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylidene or carboxamide groups) to cytochrome P450-mediated oxidation .
- Density functional theory (DFT) : Calculate bond dissociation energies to predict susceptibility to oxidative cleavage. Compare with experimental LC-MS/MS data from hepatic microsome assays .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar azabicyclo compounds .
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation, especially during milling or lyophilization .
- Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
How can researchers assess the compound’s stability under varying storage conditions?
Basic Research Question
Methodological Answer:
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare degradation profiles using LC-MS to identify photolytic byproducts .
What strategies can resolve challenges in isolating enantiomers of this compound?
Advanced Research Question
Methodological Answer:
- Chiral chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) and mobile phases containing hexane/isopropanol (90:10) .
- Crystallization-induced asymmetric transformation : Add chiral resolving agents (e.g., L-tartaric acid) to favor crystallization of one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
